molecular formula C13H13ClN2O2 B2701728 5-chloro-4-ethoxy-2-(4-methylphenyl)-3(2H)-pyridazinone CAS No. 478080-51-2

5-chloro-4-ethoxy-2-(4-methylphenyl)-3(2H)-pyridazinone

Cat. No. B2701728
CAS RN: 478080-51-2
M. Wt: 264.71
InChI Key: GNVIJRGWNYDSFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-4-ethoxy-2-(4-methylphenyl)-3(2H)-pyridazinone (CEMEP) is a type of organic compound that has been the subject of much scientific research in recent years. CEMEP is a heterocyclic compound, meaning it is composed of a ring structure of atoms from different elements, and is derived from pyridine and pyridazinone. It has a wide range of applications in laboratory experiments, and has been used in the synthesis of various compounds, as well as in the study of biochemical and physiological effects.

Scientific Research Applications

Synthesis and Chemical Reactions

Research has delved into the synthesis and reactions of pyridazinone derivatives, including structures similar to 5-chloro-4-ethoxy-2-(4-methylphenyl)-3(2H)-pyridazinone. These compounds have been synthesized through various chemical reactions, offering a foundation for further pharmacological exploration. For example, Abdel (1991) detailed the synthesis and reactions of new pyridazinones, showing moderate antibacterial activity against Gram-positive strains for certain compounds (Abdel, 1991). Similarly, Bryant et al. (1995) developed a large-scale synthesis method for related pyridazinone derivatives, highlighting the versatility of these compounds in synthesis (Bryant, F.-A. Kunng, & M. S. South, 1995).

Pharmacological Applications

Several studies have explored the potential pharmacological properties of pyridazinone derivatives. Takaya et al. (1979) investigated various derivatives for their analgesic and anti-inflammatory activities, identifying compounds with promising therapeutic profiles (Takaya, M. Sato, K. Terashima, H. Tanizawa, & Y. Maki, 1979). Another study by Husain et al. (2017) synthesized novel pyridazine derivatives, evaluating their analgesic and anti-inflammatory activities, suggesting the potential for safer non-steroidal anti-inflammatory drugs (NSAIDs) (Husain, S. Khokra, Sonakshi Seth, Shama S Garg, P. Kaushik, Aftab Ahmad, & Shahalam Khan, 2017).

Environmental and Agricultural Impact

The environmental degradation and agricultural applications of pyridazinone compounds have also been a research focus. Studies on bacterial degradation of similar compounds reveal insights into their environmental fate and potential use in agriculture. E. de Frenne, J. Eberspächer, and F. Lingens (1973) proposed a pathway for the bacterial degradation of a related pyridazinone, providing a basis for understanding its environmental impact (E. de Frenne, J. Eberspächer, & F. Lingens, 1973).

properties

IUPAC Name

5-chloro-4-ethoxy-2-(4-methylphenyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O2/c1-3-18-12-11(14)8-15-16(13(12)17)10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNVIJRGWNYDSFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=NN(C1=O)C2=CC=C(C=C2)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-4-ethoxy-2-(4-methylphenyl)-3(2H)-pyridazinone

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